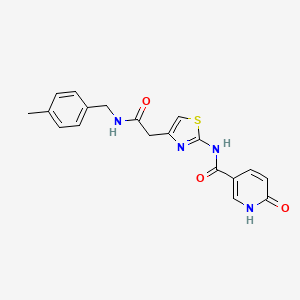

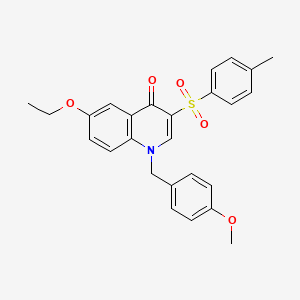

6-ethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a derivative of quinolone, a class of compounds known for their broad range of biological activities and applications. While the specific compound is not directly discussed in the provided papers, we can infer some information based on related compounds.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the construction of the quinolone core followed by various functionalization steps. In the first paper, the synthesis of a related compound, 6-methoxy-4-quinolone, is described. It is derived from 5-methoxyindole-3-acetic acid and exhibits strong fluorescence properties . Although the synthesis of 6-ethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one is not detailed, similar synthetic strategies may be employed, such as functionalization at specific positions on the quinolone ring to introduce ethoxy, methoxybenzyl, and tosyl groups.

Molecular Structure Analysis

Quinolone derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents like ethoxy, methoxybenzyl, and tosyl groups can significantly influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets. The molecular structure of 6-methoxy-4-quinolone, as mentioned in the first paper, suggests that the methoxy group at the 6-position is a common feature in these molecules .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and redox reactions. The methoxy and ethoxy groups are electron-donating, which can activate the quinolone ring towards electrophilic attack. The tosyl group is a good leaving group, which could be exploited in nucleophilic substitution reactions. The second paper discusses methoxylated tetrahydroisoquinolinium derivatives, which, although structurally different, share the methoxy functional group that could influence similar reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their functional groups. The presence of methoxy and ethoxy groups can increase the solubility in organic solvents and may affect the compound's photophysical properties. The first paper reports that 6-methoxy-4-quinolone has strong fluorescence with a large Stokes' shift, which is a valuable property for biomedical applications . The stability of these compounds against light and heat is also an important consideration, as mentioned for 6-methoxy-4-quinolone, which shows high stability . The tosyl group in the compound of interest would likely contribute to its acidity and reactivity in substitution reactions.

Scientific Research Applications

Antioxidant Applications

Research has highlighted the antioxidant capabilities of ethoxyquin derivatives, such as ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), which is utilized in animal feed to prevent lipid peroxidation. Although primarily used in non-human food, its passage through the food chain implicates human exposure. Despite initial safety confirmations, subsequent studies have raised concerns over its potential harmful effects, prompting further investigation into its safety and mechanisms of action (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Enzymatic Synthesis and Pharmaceutical Intermediates

In pharmaceutical manufacturing, such as the production of dextromethorphan, key synthetic intermediates like (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline have been produced using novel biocatalysts. These enzymes offer a selective, efficient method for synthesizing enantiomerically enriched compounds, demonstrating the critical role of these quinolinone derivatives in drug development (Wu et al., 2020).

Biological Effects and Mechanisms

Studies have also explored the biological impacts of ethoxyquin, including its inhibitory effect on electron transport in mitochondrial respiratory chains. This research provides insight into the molecular mechanisms underlying its toxicological properties, underscoring the importance of understanding the biochemical interactions of such compounds within living organisms (Reyes et al., 1995).

Cytotoxicity and Genotoxicity

Further investigations into ethoxyquin have assessed its cytotoxic and genotoxic potential. While it is widely used as an animal feed antioxidant, concerns over its safety have led to studies evaluating its pro-oxidant activity, DNA damage capabilities, and chromosome aberrations. These findings contribute to a broader understanding of the safety profile of such antioxidants (Blaszczyk & Skolimowski, 2015).

properties

IUPAC Name |

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(33(29,30)22-12-5-18(2)6-13-22)17-27(24)16-19-7-9-20(31-3)10-8-19/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUOLHRITVYBAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)

![3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2526170.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2526175.png)

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)